An In-Depth Technical Guide to the Chemical Properties of Methyl Elaidate
An In-Depth Technical Guide to the Chemical Properties of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. As a trans-isomer of methyl oleate, its distinct chemical and physical properties, along with its biological activities, make it a significant molecule of interest in various scientific disciplines, including lipidomics, drug development, and materials science. This technical guide provides a comprehensive overview of the core chemical properties of methyl elaidate, detailed experimental protocols for their determination, and an exploration of its known interactions with biological signaling pathways.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of methyl elaidate are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₆O₂ | [1][2] |
| Molecular Weight | 296.49 g/mol | [3] |
| CAS Number | 1937-62-8 | |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Melting Point | 9-10 °C | [4] |
| Boiling Point | 351.45 °C at 760 mmHg (estimated); 164-165 °C at 0.5 Torr | [2][5] |
| Density | 0.871 g/mL at 20 °C | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform (B151607) and methanol. | [1][7][8][9] |
| Refractive Index | n20/D 1.452 | [5] |
| Flash Point | 198.00 °F (92.40 °C) (estimated) | [2] |
| logP (o/w) | 8.160 (estimated) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the chemical properties of methyl elaidate. The following sections outline standard experimental protocols.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which methyl elaidate transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of solid methyl elaidate is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
-
Determination of Boiling Point (ASTM D7398 - Simulated Distillation by Gas Chromatography)
Objective: To determine the boiling range distribution of fatty acid methyl esters like methyl elaidate.
Methodology:
-
Principle: This method uses gas chromatography to separate components of a sample in order of their boiling points.[10][11][12]
-
Apparatus: A gas chromatograph (GC) equipped with a non-polar open tubular (capillary) column and a flame ionization detector (FID).
-
Procedure:
-
Sample Preparation: A sample of methyl elaidate is diluted with a suitable viscosity-reducing solvent that does not interfere with the analysis.[10]
-
Injection: A known volume of the prepared sample is injected into the GC system.
-
Chromatographic Separation: The sample is vaporized in the heated injection port and carried through the column by an inert carrier gas (e.g., helium or hydrogen). The components of the sample are separated based on their boiling points, with lower boiling point components eluting first.
-
Detection: The eluted components are detected by the FID.
-
Data Analysis: The retention times of the eluting components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points under the same conditions. The boiling range distribution of the methyl elaidate sample is then determined.
-
Determination of Density (Pycnometer Method)
Objective: To measure the density of liquid methyl elaidate.
Methodology:
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a precision balance, and a constant temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in the constant temperature bath (e.g., at 20 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with the methyl elaidate sample.
-
The pycnometer containing the sample is brought to the same constant temperature in the water bath, and its mass is determined.
-
Calculation: The density of the methyl elaidate is calculated using the following formula: Density of sample = (mass of sample / mass of water) × density of water at the measurement temperature.[13][14]
-
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of methyl elaidate in various solvents.
Methodology:
-
Principle: An excess amount of the solute (methyl elaidate) is agitated with the solvent for a prolonged period until equilibrium is reached.[15]
-
Procedure:
-
An excess amount of methyl elaidate is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow the undissolved solute to settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample may need to be filtered or centrifuged.
-
The concentration of methyl elaidate in the saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7][9][16][17]
-
Spectroscopic Analysis
Objective: To obtain the proton nuclear magnetic resonance spectrum of methyl elaidate for structural elucidation.
Methodology:
-
Sample Preparation: A small amount of methyl elaidate is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Apparatus: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to be set include the number of scans, pulse width, and acquisition time.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the spectrum are analyzed to confirm the structure of the methyl elaidate molecule.
Objective: To obtain the infrared spectrum of methyl elaidate to identify its functional groups, particularly the trans double bond.
Methodology:
-
Principle: The characteristic absorption of infrared radiation by the trans C=C bond in methyl elaidate occurs at approximately 966 cm⁻¹.[18][19][20][21][22]
-
Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Procedure:
-
A background spectrum of the empty ATR crystal is recorded.
-
A small drop of liquid methyl elaidate is placed on the ATR crystal.
-
The sample spectrum is recorded.
-
The resulting spectrum is analyzed for the characteristic absorption bands of the ester functional group (C=O stretch) and the trans C-H out-of-plane bend.
-
Objective: To separate and identify methyl elaidate and to determine its purity.
Methodology:
-
Principle: GC separates the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.[23][24][25][26][27]
-
Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Procedure:
-
Sample Preparation: The methyl elaidate sample is typically diluted in a suitable solvent.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are measured.
-
Data Analysis: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST) to confirm the identity of methyl elaidate. The peak area in the chromatogram can be used for quantitative analysis.
-
Signaling Pathways and Biological Interactions
Methyl elaidate and its parent fatty acid, elaidic acid, have been shown to interact with and modulate key cellular signaling pathways.
Insulin (B600854) Signaling Pathway
Elaidic acid has been demonstrated to interfere with the insulin signaling cascade, potentially contributing to insulin resistance. A key mechanism involves the suppression of Akt (Protein Kinase B) signaling.
Mechanism of Interference:
-
Reduced Akt Accumulation: Persistent exposure to elaidate has been shown to suppress the insulin-induced accumulation of Akt at the plasma membrane.[28][29][30]
-
Impaired GLUT4 Translocation and Fusion: This disruption in Akt signaling subsequently impairs the translocation and/or fusion of GLUT4 storage vesicles with the plasma membrane.[28][29] This leads to a reduction in glucose uptake by the cell in response to insulin.
Caption: Effect of Elaidic Acid on the Insulin Signaling Pathway.
Potential Anticancer Activity and Apoptosis
Preliminary in silico studies suggest that methyl elaidate may possess anticancer properties by interacting with key proteins involved in apoptosis (programmed cell death).
Proposed Mechanism:
-
Binding to Bax: Methyl elaidate is predicted to bind to the pro-apoptotic protein Bax. This interaction could potentially activate Bax, leading to the initiation of the apoptotic cascade.
-
Inhibition of MDM2: Methyl elaidate may also bind to MDM2, a negative regulator of the p53 tumor suppressor protein. By inhibiting the interaction between MDM2 and p53, methyl elaidate could lead to the stabilization and activation of p53, which in turn can induce apoptosis.
Caption: Proposed Mechanism of Methyl Elaidate-Induced Apoptosis.
Conclusion
This technical guide provides a detailed overview of the chemical properties of methyl elaidate, standardized experimental protocols for their determination, and insights into its interactions with critical biological signaling pathways. The provided data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and further investigation of this multifaceted molecule. The exploration of its effects on insulin signaling and its potential as an anticancer agent highlights promising avenues for future research.
References
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